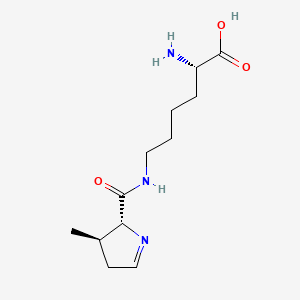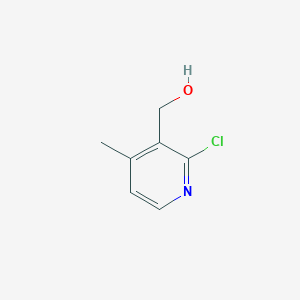
(2-Chloro-4-methylpyridin-3-yl)methanol
Overview
Description
“(2-Chloro-4-methylpyridin-3-yl)methanol” is a chemical compound with the CAS Number: 447402-10-0 . It has a molecular weight of 157.6 and its IUPAC name is (2-chloro-4-methyl-3-pyridinyl)methanol . The compound is typically stored at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction with 2 steps . The first step involves dichloro (1,1’-bis (diphenylphosphanyl)ferrocene)palladium (II) in a mixture of CH2Cl2 and 1,4-dioxane at 70 °C for 8 hours . The second step involves diisobutylaluminium hydride in tetrahydrofuran at 20 °C for 5 hours, followed by an additional 0.5 hours at -20 °C .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8ClNO/c1-5-2-3-9-7(8)6(5)4-10/h2-3,10H,4H2,1H3 . This indicates that the compound has a pyridine ring with a chlorine atom and a methyl group attached to it, along with a methanol group .Physical And Chemical Properties Analysis
“(2-Chloro-4-methylpyridin-3-yl)methanol” is a solid at room temperature . The compound is typically shipped at room temperature .Scientific Research Applications
Synthesis and Structural Analysis
Research has delved into the synthesis and crystal structure analysis of compounds related to (2-Chloro-4-methylpyridin-3-yl)methanol. For instance, studies have reported the synthesis of new Schiff base compounds through condensation reactions involving derivatives of (2-Chloro-4-methylpyridin-3-yl)methanol. These compounds exhibit interesting structural properties, such as crystal engineering dependent on specific donor interactions and supramolecular architectures facilitated by hydrogen bonding and π–π stacking interactions. One study detailed the synthesis of a Schiff base compound by condensing equimolar 3-bromo-5-chlorosalicylaldehyde and 4-methylpyridin-2-ylamine in methanol, revealing its excellent antibacterial activities (Wang et al., 2008). Another research focused on the solvothermal synthesis of chiral [Fe4O4]-cubane clusters using related ligands, indicating potential applications in electron-shuttle due to the redox active cores of these clusters (Marco Seifried et al., 2022).
Coordination Chemistry and Catalysis
The coordination chemistry of derivatives of (2-Chloro-4-methylpyridin-3-yl)methanol has been explored to understand the impact of transition metal ions on forming various structures like helicates, boxes, and polymers. These studies have revealed how the identity of the transition metal ion influences the formation of hydrogen-bonded helicates and alternative coordination polymers. For example, a research highlighted the formation of hydrogen-bonded helicates with CuCl2 and CuBr2, showcasing the role of metal salts and base presence in the synthesis process (S. Telfer et al., 2008).
Furthermore, the catalytic activity of compounds involving (2-Chloro-4-methylpyridin-3-yl)methanol derivatives towards methanol carbonylation has been a subject of investigation. This includes the exploration of carbonylrhodium complexes and their efficacy in transforming methanol into valuable chemical products, indicating the potential of these complexes in industrial catalysis (N. Kumari et al., 2002).
Safety and Hazards
properties
IUPAC Name |
(2-chloro-4-methylpyridin-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-2-3-9-7(8)6(5)4-10/h2-3,10H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKJXQIITJQALO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Cl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-2-azabicyclo[3.3.1]nonan-7-one](/img/structure/B3352199.png)
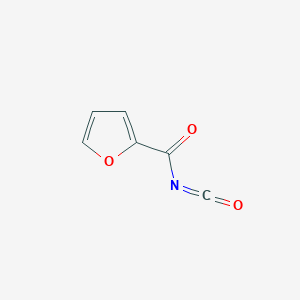
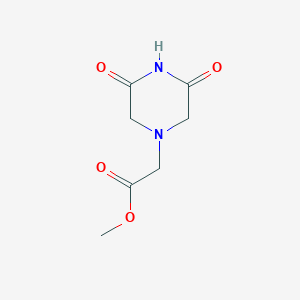
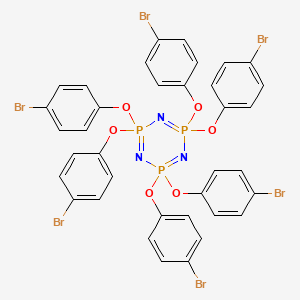

![5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine](/img/structure/B3352237.png)

![Benzonitrile, 4-[(1-methyl-1H-imidazol-5-yl)carbonyl]-](/img/structure/B3352247.png)
![5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one](/img/structure/B3352251.png)
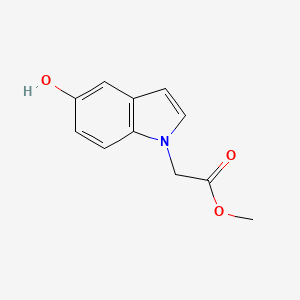
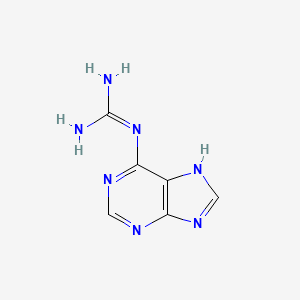
![2H-Cyclohepta[b]furan-2-one, 4,5,6,7,8,8a-hexahydro-](/img/structure/B3352277.png)
